4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
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Properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-20-22-19(28-13-14-7-9-16(10-8-14)24(26)27)17-5-3-6-18(17)23(20)12-15-4-1-2-11-21-15/h1-2,4,7-11H,3,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHNVHUGVZZTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.44 g/mol. Its structure features a cyclopentapyrimidine core substituted with a nitrobenzylthio group and a pyridinylmethyl moiety. The presence of these functional groups is significant as they may contribute to the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives with similar thioether functionalities have shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.21 μM for some analogs .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies involving related compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Such inhibitory activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Cytotoxicity and Anticancer Potential
In vitro assays have revealed that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For example, analogs were tested against MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells, showing selective toxicity with higher efficacy than standard chemotherapeutic agents such as 5-fluorouracil . The structure-activity relationship (SAR) studies indicate that modifications to the thio group can enhance cytotoxicity.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of the target compound and evaluated their biological activities. The results indicated that specific substitutions on the benzylthio group significantly enhanced antimicrobial and anticancer activities . The binding interactions were further analyzed through molecular docking studies, revealing critical interactions with target proteins involved in cell proliferation and survival.
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on understanding how different substituents on the cyclopentapyrimidine core influence biological activity. This study provided insights into how electron-withdrawing groups like nitro enhance the lipophilicity and overall bioactivity of the compounds .
Data Summary Table
| Activity | Tested Compound | Target Organism/Cell Line | MIC/Cytotoxicity |
|---|---|---|---|
| Antimicrobial | 4-Nitrobenzylthio derivatives | Pseudomonas aeruginosa | 0.21 μM |
| Enzyme Inhibition | AChE inhibitors | Human erythrocytes | Significant inhibition |
| Cytotoxicity | Analogous compounds | MCF7, HCT116, A431 | Higher efficacy than 5-FU |
Scientific Research Applications
Drug Development
The compound serves as a scaffold for the development of new pharmacological agents. Its structure allows for modifications that can enhance biological activity against specific targets, including enzymes and receptors involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the nitro group can enhance cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against both bacterial and fungal strains has been evaluated using standard agar diffusion methods.
Table 1: Antimicrobial Activity of Derivatives
| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Base Compound | E. coli | 15 | C. albicans | 12 |
| Modified Derivative A | S. aureus | 18 | A. niger | 14 |
| Modified Derivative B | P. aeruginosa | 20 | F. oxysporum | 16 |
Synthesis of Novel Materials
Due to its unique electronic properties, this compound can be utilized in synthesizing novel materials with applications in organic electronics and photonics. The incorporation of the pyridine moiety enhances the electronic characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Organic Electronics
Research has shown that films made from this compound exhibit favorable charge transport properties, which are critical for the efficiency of organic electronic devices.
Biochemical Probes
The compound can function as a biochemical probe to study various cellular processes. Its ability to bind selectively to certain proteins allows researchers to investigate signaling pathways and protein interactions.
Example: Protein Interaction Studies
Studies utilizing fluorescently labeled derivatives of this compound have successfully mapped interactions with target proteins involved in cancer progression, providing insights into potential therapeutic interventions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether moiety (-S-CH2-) in this compound participates in nucleophilic substitution reactions under basic or acidic conditions. For example:
Reaction with Alkyl Halides :
The sulfur atom acts as a nucleophile, enabling alkylation to form sulfonium intermediates. This reactivity is exploited to introduce additional substituents.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Anhydrous DMF, 60°C, 12 hrs | Methyl iodide, K2CO3 | S-Methyl derivative | 72% |
| Ethanol, reflux, 6 hrs | Benzyl bromide, Et3N | S-Benzyl analog | 65% |
Reduction of the Nitro Group
The 4-nitrobenzyl group undergoes catalytic hydrogenation or chemical reduction to yield amino derivatives, altering electronic properties and biological activity:
Catalytic Hydrogenation :
text4-((4-nitrobenzyl)thio)-... → 4-((4-aminobenzyl)thio)-...
| Conditions | Catalyst | Pressure (psi) | Time | Yield |
|---|---|---|---|---|
| H2(g), EtOH | Pd/C (10% w/w) | 50 | 4 hrs | 88% |
| H2(g), THF | Raney Ni | 30 | 6 hrs | 78% |
Chemical Reduction :
SnCl2/HCl systems achieve partial reduction but may require careful pH control to avoid over-reduction.
Cyclization and Ring-Opening Reactions
The cyclopenta[d]pyrimidin-2(5H)-one core participates in ring-modifying reactions:
Acid-Catalyzed Ring Expansion :
Under concentrated H2SO4, the fused ring system undergoes expansion to form seven-membered lactams .
Base-Mediated Ring Opening :
Treatment with NaOH (2M) cleaves the pyrimidinone ring, yielding linear thioamide intermediates .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrimidine ring directs electrophiles to specific positions:
| Electrophile | Position Substituted | Conditions | Product Stability |
|---|---|---|---|
| Nitronium ion (HNO3/H2SO4) | C-5 of pyrimidine | 0°C, 2 hrs | Moderate |
| Bromine (Br2/FeBr3) | C-6 of pyrimidine | RT, 1 hr | High |
Oxidation of the Thioether Group
The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides:
Cross-Coupling Reactions
The pyridine and pyrimidine nitrogen atoms facilitate metal-catalyzed couplings:
Suzuki-Miyaura Coupling :
Palladium-mediated coupling with aryl boronic acids introduces aryl groups at the pyrimidine C-4 position .
Buchwald-Hartwig Amination :
Introduces amine substituents using Pd2(dba)3/XPhos catalytic systems .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Medium | Temperature | Half-Life (t1/2) | Degradation Pathway |
|---|---|---|---|
| pH 1.2 (HCl) | 37°C | 3.2 hrs | Pyrimidine ring hydrolysis |
| pH 7.4 (PBS) | 37°C | 48 hrs | Slow thioether oxidation |
| pH 10.0 (NaOH) | 37°C | 0.8 hrs | Rapid lactam ring opening |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, forming transient nitroxyl radicals detectable via EPR spectroscopy .
Key Synthetic Challenges and Solutions
-
Regioselectivity in EAS : Steric hindrance from the pyridin-2-ylmethyl group directs electrophiles to the less hindered C-5 position .
-
Over-Oxidation Risks : Controlled addition of mCPBA prevents sulfone formation during sulfoxide synthesis .
-
Purification Complexity : Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves closely related derivatives .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s core structure (cyclopenta[d]pyrimidin-2(5H)-one) suggests synthesis via cyclocondensation of thiourea derivatives with cyclopentanone precursors. Key steps include:
- Thioether linkage formation : Reacting 4-nitrobenzyl bromide with a thiol-containing pyrimidinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution using a halogenated pyridine derivative .
- Optimization : Use one-pot multicomponent reactions (e.g., Biginelli-like conditions) to improve yield, as seen in analogous dihydropyrimidinone syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm regiochemistry of the pyrimidinone ring and substituents (e.g., δ 6.08 ppm for CH₂ in benzodioxole analogs) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z ~440–450) and fragmentation patterns to verify purity .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
- In vitro assays : Use randomized block designs with split-plot arrangements (e.g., dose-response studies with triplicate technical replicates) to account for plate-to-plate variability .
- Control groups : Include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) and vehicle-only controls to isolate compound-specific effects .
- Dose optimization : Perform preliminary toxicity screens (e.g., MTT assays) to establish IC₅₀ values before full-scale bioactivity studies .
Q. How should discrepancies in biological activity data between studies be analyzed?
- Cross-validation : Compare results across multiple assay platforms (e.g., enzymatic vs. cell-based assays) to rule out method-specific artifacts .
- Substituent effects : Investigate whether the 4-nitrobenzylthio group’s electron-withdrawing properties alter target binding compared to analogs with electron-donating substituents .
- Solubility considerations : Measure logP values experimentally (e.g., shake-flask method) to assess bioavailability differences .
Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic or toxicological profiles?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases) and prioritize derivatives for synthesis .
- QSAR modeling : Train models on datasets of structurally related pyrimidinones to predict ADMET properties .
- MD simulations : Simulate ligand-protein binding stability over time to refine docking predictions .
Q. How can the compound’s environmental impact be assessed in long-term ecological studies?
- Fate analysis : Measure biodegradation half-lives in soil/water systems and bioaccumulation potential in model organisms (e.g., Daphnia magna) .
- Tiered testing : Follow OECD guidelines for acute toxicity (e.g., algal growth inhibition) and chronic exposure studies .
Methodological Notes
- Data reproducibility : Replicate synthesis and bioassays in independent labs to confirm findings, as minor impurities (<95% purity) can skew results .
- Theoretical grounding : Link studies to frameworks like fragment-based drug design (FBDD) or green chemistry principles to guide hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
